molecular formula C7H7N3 B2744119 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 26786-73-2

6-Methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B2744119
CAS No.: 26786-73-2
M. Wt: 133.154
InChI Key: ZOUHLNBTOVPCKV-UHFFFAOYSA-N
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Description

6-Methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring. It has a molecular formula of C7H7N3 and a molecular weight of 133.15 g/mol .

Mechanism of Action

Target of Action

The primary target of 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine is the p21-activated kinase 4 (PAK4) . PAK4 is a serine/threonine protein kinase that is widely found in eukaryotes . It is a key effector in a variety of signaling pathways, transmitting to downstream factors both inside and outside the cell and involved in processes such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation .

Mode of Action

This compound interacts with its target PAK4 through strong interactions with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent . The terminal amino group of the inhibitor 5n was different from the other three, which could cause the enhancement of hydrogen bonds or electrostatic interactions formed with the surrounding residues .

Biochemical Pathways

The compound affects the signaling pathways associated with PAK4. PAK4 is one of the PAKs most closely associated with cancer . It is the key effector in a variety of signaling pathways, transmitting to downstream factors both inside and outside the cell and involved in processes such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation .

Pharmacokinetics

It is known that the compound’s degree of lipophilicity, ie, the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of PAK4, leading to changes in cell growth, apoptosis prevention, cell proliferation, and senescence regulation . In addition, it has been found that compounds similar to this compound were the most active toward MCF7 with IC 50 (1.7, 5.7, and 3.4 μg/ml, respectively) relative to doxorubicin (Dox.) (26.1 μg/ml) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine can be achieved through various methods. One common approach involves the reaction of 2-cyano-3-(1,3-dioxolane) ethyl propionate with ethanol, followed by the addition of alkali and formamidine acetate. The reaction mixture is heated to reflux, and the product is obtained after acidification and purification . Another method involves the use of microwave-assisted synthesis, which has been shown to be an efficient and robust approach for preparing pyrrolopyrimidine derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrolopyrimidine N-oxides, while reduction can produce dihydropyrrolopyrimidines .

Scientific Research Applications

6-Methyl-7H-pyrrolo[2,3-d]pyrimidine has a wide range of applications in scientific research:

Properties

IUPAC Name

6-methyl-7H-pyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-2-6-3-8-4-9-7(6)10-5/h2-4H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOUHLNBTOVPCKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CN=CN=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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